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Compound of Interest

Compound Name: tardioxopiperazine A

Cat. No.: B1247977 Get Quote

Tardioxopiperazine A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals

Introduction
Tardioxopiperazine A is a member of the isoechinulin class of alkaloids, complex natural

products characterized by a diketopiperazine core and a prenylated indole moiety. First isolated

from the endophytic fungus Eurotium cristatum, this compound has garnered interest within the

scientific community for its notable biological activity. This technical guide provides a

comprehensive overview of the known physical and chemical properties of tardioxopiperazine
A, details its total synthesis, summarizes its biological effects, and explores potential

mechanisms of action. The information presented herein is intended to serve as a valuable

resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug

discovery.

Physical and Chemical Properties
Tardioxopiperazine A is a structurally intricate molecule with a range of physicochemical

characteristics that are crucial for its handling, characterization, and potential development as a

therapeutic agent. While some classical physical properties such as melting and boiling points

have not been extensively reported in the available literature, a significant amount of

spectroscopic and other chemical data has been elucidated.
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Table 1: Physical and Chemical Properties of Tardioxopiperazine A

Property Value Source

Molecular Formula C₂₄H₃₁N₃O₂ [1]

Average Mass 393.531 Da N/A

Monoisotopic Mass 393.24163 Da N/A

Appearance Faint yellow substance [1]

Specific Rotation ([α]D) -80 (c 0.1, CHCl₃) [1]

High-Resolution ESI-MS
m/z 394.2490 [M+H]⁺ (Calcd.

for C₂₄H₃₂N₃O₂, 394.2495)
[1]

Spectroscopic Data
The structural elucidation of tardioxopiperazine A has been primarily accomplished through

nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported

¹H and ¹³C NMR chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for Tardioxopiperazine A (in DMSO-d₆)
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Position δH (ppm) Multiplicity J (Hz)

4 7.29 s

6 6.89 d 8.2

7 7.24 d 8.2

9 4.15 m

12 3.85 m

13 1.15 d 6.5

15 3.10 dd 14.5, 4.0

15' 2.95 dd 14.5, 6.0

17 5.20 t 7.0

18 3.20 d 7.0

19 1.70 s

20 1.65 s

NH-1 10.85 s

NH-11 8.10 d 3.0

NH-14 7.95 d 3.0

Table 3: ¹³C NMR Spectroscopic Data for Tardioxopiperazine A (in DMSO-d₆)
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Position δC (ppm)

2 134.5

3 109.8

3a 128.2

4 118.5

5 129.5

6 110.9

7 121.1

7a 136.1

9 54.2

10 166.5

12 49.8

13 17.5

15 27.8

16 123.5

17 131.2

18 25.9

19 17.8

20 25.9

21 145.1

22 114.8

23 40.1

24 28.9

25 28.9
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Total Synthesis
The first total syntheses of tardioxopiperazine A, along with related isoechinulin-type

alkaloids, were achieved by Dai et al. in 2011.[2] The synthetic strategy employed a convergent

approach, highlighting a regiocontrolled Stille cross-coupling reaction as a key step.

Experimental Protocol: Key Synthetic Steps
A detailed experimental protocol for the entire synthesis is extensive; however, the key

transformations are outlined below based on the reported synthesis.

Preparation of the Indole Core: The synthesis commenced with commercially available L-5-

hydroxytryptophan. The carboxylic acid was esterified, and the primary amine was protected.

The hydroxyl group was then converted to a triflate to prepare for the cross-coupling

reaction.

Stille Cross-Coupling: A crucial step involved the regiocontrolled Stille cross-coupling of the

triflated indole intermediate with a prenyl stannane reagent. This reaction selectively

introduced the prenyl group at the C5 position of the indole ring.

Diketopiperazine Ring Formation: The diketopiperazine core was constructed through a

series of steps involving peptide coupling of the modified tryptophan derivative with an

alanine ester, followed by deprotection and cyclization to form the characteristic six-

membered ring.

Starting Material Indole Core Modification Key Coupling Step Diketopiperazine Formation Final Product

L-5-Hydroxytryptophan Esterification & Amine Protection
1.

Triflation
2. Regiocontrolled Stille

Cross-Coupling
3. (Key Step) Peptide Coupling

(with Alanine ester)
4.

Deprotection & Cyclization
5.

Tardioxopiperazine A
6.

Click to download full resolution via product page

Figure 1. Simplified workflow of the total synthesis of tardioxopiperazine A.
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Biological Activity and Potential Mechanism of
Action
Tardioxopiperazine A has demonstrated noteworthy antibacterial properties. Specifically, it

has been shown to inhibit the growth of both Gram-negative (Escherichia coli) and Gram-

positive (Staphylococcus aureus) bacteria.

Table 4: Antibacterial Activity of Tardioxopiperazine A

Bacterial Strain
Minimum Inhibitory
Concentration (MIC)

Source

Escherichia coli 64 µg/mL

Staphylococcus aureus 8 µg/mL

Experimental Protocol: Antibacterial Assay (General
Method)
While the specific details from the original study are not fully available, a standard broth

microdilution method is typically employed to determine the Minimum Inhibitory Concentration

(MIC) of a compound against bacterial strains.

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E.

coli, S. aureus) is prepared in a suitable growth medium to a specific optical density,

corresponding to a known cell concentration.

Serial Dilution of Test Compound: Tardioxopiperazine A is serially diluted in the growth

medium in a 96-well microtiter plate to obtain a range of concentrations.

Inoculation: The standardized bacterial suspension is added to each well of the microtiter

plate containing the diluted compound.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits visible bacterial growth.
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Putative Mechanism of Action
The precise molecular mechanism of action for the antibacterial activity of tardioxopiperazine
A has not been definitively elucidated. However, based on the known activities of related

diketopiperazine and isoechinulin alkaloids, several potential pathways can be hypothesized.

Many diketopiperazines are known to interfere with bacterial cell wall synthesis, disrupt cell

membrane integrity, or inhibit essential enzymes. For instance, some studies on related

compounds suggest that they may function by damaging the bacterial cell membrane, leading

to leakage of cellular contents and ultimately cell death.

As no specific signaling pathway has been identified for tardioxopiperazine A's antibacterial

action, a generalized logical diagram of potential antibacterial mechanisms is presented below.

Bioactive Compound

Potential Bacterial Targets

Cellular Outcomes

Final Result

Tardioxopiperazine A

Cell Wall Synthesis Cell Membrane Integrity Essential Enzyme Function DNA Replication/Repair

Cell Lysis Metabolite Leakage Metabolic Inhibition Apoptosis-like Death

Bacterial Cell Death
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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